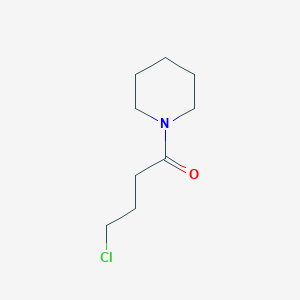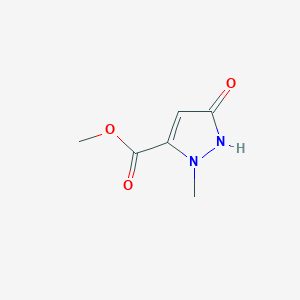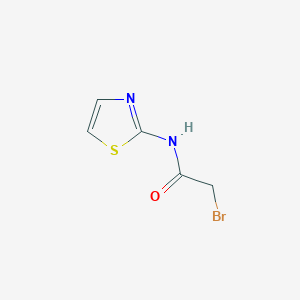
2-Furanpropanol
概要
説明
Synthesis Analysis
The synthesis of 2-Furanpropanol and its derivatives involves multiple approaches. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters shows the potential for creating biobased furan polyesters, indicating a route for synthesizing furan derivatives from biobased materials (Jiang et al., 2014). Additionally, synthesis processes involving the reaction of 2-(1-alkynyl)-2-alken-1-ones with nucleophiles catalyzed by metals like gold demonstrate the versatility in generating highly substituted furans (Yao et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Furanpropanol and related compounds significantly influences their reactivity and physical properties. The enzymatic synthesis research into biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan as a building block elaborates on the importance of the furan ring's rigidity and its resemblance to aromatic monomers in polyester synthesis (Jiang et al., 2014).
Chemical Reactions and Properties
Furan compounds, including 2-Furanpropanol derivatives, undergo various chemical reactions, offering a broad spectrum of applications. For instance, the electrophile-induced coupling of 2-(1-alkynyl)-2-alken-1-ones and nucleophiles leading to highly substituted furans demonstrates the chemical versatility and reactivity of these compounds under mild conditions (Yao et al., 2005).
Physical Properties Analysis
The physical properties of furan derivatives, such as solubility, melting point, and boiling point, are closely tied to their molecular structure and substitution patterns. The study on biobased furan polyesters highlights how the number of methylene units in the dicarboxylic segments affects the physical properties of these materials, demonstrating the interplay between chemical structure and physical characteristics (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Furanpropanol, including reactivity with various reagents, stability, and its role as a precursor in synthesis processes, are central to its applications in chemical synthesis. The catalytic system using Cu(I)Br in DMF for the synthesis of highly substituted furans from 2-(1-alkynyl)-2-alken-1-ones highlights the compound's role in facilitating the formation of complex furan structures under manageable conditions (Patil et al., 2005).
科学的研究の応用
Hydrogenation Processes
2-Furanpropanol is used in the catalytic hydrogenation process. In a study by Bel'skii, Shuikin, and Shostakovskii (1963), α-methyl-2-furanpropanol was hydrogenated under high pressure of hydrogen, leading to the formation of octanediols and other compounds (Bel'skii, Shuikin, & Shostakovskii, 1963). Another study by Bel'skii (1962) showed that α-alkyl-2-furanpropanols could be converted into furan and tetrahydrofuran homologs via conjugated hydrogenolysis (Bel'skii, 1962).
Synthesis of Chemical Compounds
Bel'skii, Shuikin, and KarakhanovRobert (1964) developed a method for synthesizing γ-keto alcohols and dihydrofurans from 2-furanpropanols, demonstrating the role of 2-furanpropanols in the preparation of important chemical intermediates (Bel'skii, Shuikin, & KarakhanovRobert, 1964).
Biosynthesis Research
2-Furanpropanol derivatives play a role in biosynthesis studies. Zabetakis, Moutevelis-Minakakis, and Gramshaw (1999) investigated the role of 2-hydroxypropanal, a related compound, in the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberry, highlighting the potential of derivatives in biosynthesis research (Zabetakis, Moutevelis-Minakakis, & Gramshaw, 1999).
Catalytic Conversion
Wang et al. (2018) explored the catalytic behavior of nickel catalysts in the hydrogenation of furfural in isopropanol, which relates to the transformation of compounds like 2-furanpropanol (Wang et al., 2018). Chen, Li, Huang, and Yuan (2016) conducted a study on the direct conversion of furfural to levulinate esters, indicating the utility of similar compounds in biofuel feedstock production (Chen, Li, Huang, & Yuan, 2016).
Biobased Polymer Synthesis
Jiang, Woortman, Alberda van Ekenstein, Petrović, and Loos (2014) reported on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting the use of furan derivatives in biobased polymer synthesis (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Safety And Hazards
While specific safety data for 2-Furanpropanol was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. For example, a safety data sheet for a similar compound, 2-Propanol, indicates that it is a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness .
特性
IUPAC Name |
3-(furan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXPZEOZOFBBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949697 | |
| Record name | 3-(Furan-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanpropanol | |
CAS RN |
26908-23-6 | |
| Record name | 2-Furanpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26908-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-FURANPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Furan-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(furan-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


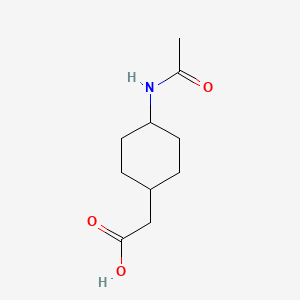
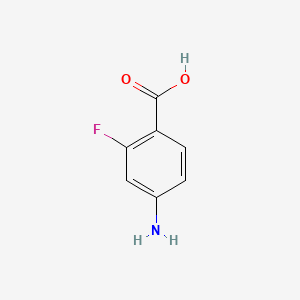
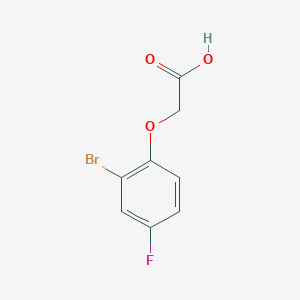
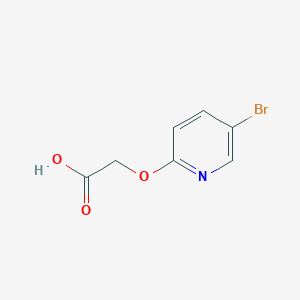
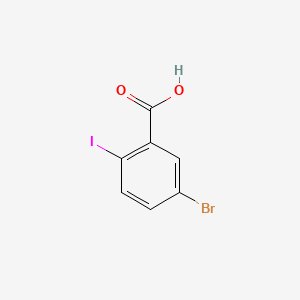

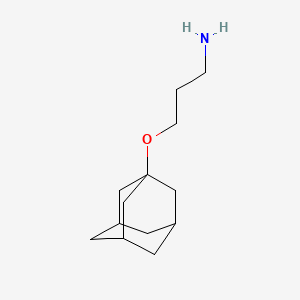

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)

